molecular formula C13H12O B1270044 4'-Methyl[1,1'-Biphenyl]-4-Ol CAS No. 26191-64-0

4'-Methyl[1,1'-Biphenyl]-4-Ol

Cat. No. B1270044
M. Wt: 184.23 g/mol
InChI Key: DDZACMDGXVXOOH-UHFFFAOYSA-N
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Patent
US06486141B2

Procedure details

To a solution of LDA [prepared from diisopropylamine (3.5 mL, 24.5 mmol) and 2.2M n-butyllithium in hexanes (12 mL, 26.4 mmol)] in THF (120 mL) at −78° C. was added a solution of 4′-methyl-biphenyl dimethyl phosphate (6.1 g, 20.9 mmol) in THF (20 mL). The mixture was stirred at −78° C. for 1 h and then at r.t. for 1 h. After quenching with 2M aqueous HOAc (10 mL), solvent was removed in vacuo. The residue was diluted with H2O and extracted with EtOAc. The EtOAc extract was washed with H2O (2×), dried (MgSO4) and concentrated. Chromatography over silica gel and elution with hexanes:EtOAc (3:2) provided 1.3 g of 4′-methyl-4-hydroxybiphenyl. Further elution gave 4.0 g (65.5%) of the title compound as a white solid.
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
4′-methyl-biphenyl dimethyl phosphate
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.COP(O)([O:13][CH3:14])=O.[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27]C=[CH:25][CH:24]=2)=[CH:19][CH:18]=1>C1COCC1>[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:24]=[CH:25][C:14]([OH:13])=[CH:27][CH:28]=2)=[CH:19][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
4′-methyl-biphenyl dimethyl phosphate
Quantity
6.1 g
Type
reactant
Smiles
COP(=O)(OC)O.CC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at r.t. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After quenching with 2M aqueous HOAc (10 mL), solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with H2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography over silica gel and elution with hexanes:EtOAc (3:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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